3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine
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Overview
Description
This compound is a quinoline derivative with a sulfonyl group attached to a chlorophenyl group. Quinolines are aromatic compounds that are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions with sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would likely depend on the presence of the sulfonyl and quinoline groups. Sulfonyl groups are often involved in substitution reactions, while quinoline derivatives can participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Tubulin Polymerization Inhibition
Studies have shown that compounds containing sulfone groups, similar to 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine, exhibit significant antiproliferative activity and can inhibit tubulin polymerization. This effect is comparable to combretastatin A-4, indicating potential applications in cancer research and therapy due to their ability to destabilize microtubules and inhibit cell division (Lee et al., 2011).
Synthesis of Aza-aromatic Compounds
The compound's structural framework facilitates the synthesis of diverse aza-aromatic compounds through reactions involving sulfonyl azide and amines. Such chemical transformations are crucial for developing novel heterocyclic compounds with potential pharmaceutical applications (Chen et al., 2011).
Nucleophilic Addition and Cyclization
Hydroxylamine-O-sulfonic acid has been utilized in reactions with chloroquinolines, leading to heteroaromatic hydroxylamine-O-sulfonates. These compounds, upon further reaction, undergo nucleophilic addition and cyclization, showcasing the versatility of sulfonyl-containing compounds in synthesizing complex heterocycles with potential biological activities (Sączewski et al., 2011).
Metal-Free Synthesis of Arylsulfonylquinolines
A novel metal-free method has been developed for synthesizing 3-arylsulfonylquinoline derivatives, which are important in pharmaceuticals. This method involves a tert-butyl hydroperoxide mediated cycloaddition, demonstrating an efficient way to form C-S bonds and quinoline rings simultaneously, which could be useful in the synthesis of drugs (Zhang et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-4-24(5-2)21-18-13-16(27-6-3)9-12-19(18)23-14-20(21)28(25,26)17-10-7-15(22)8-11-17/h7-14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWISOINUOTDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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